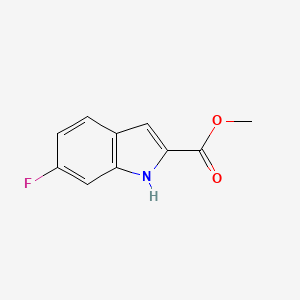

methyl 6-fluoro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIBSKHERZAHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405809 | |

| Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-43-4 | |

| Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl 6-fluoro-1H-indole-2-carboxylate basic properties

An In-Depth Technical Guide to Methyl 6-Fluoro-1H-indole-2-carboxylate: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in the fields of pharmaceutical research and materials science. The strategic incorporation of a fluorine atom at the 6-position of the indole scaffold significantly modulates the molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of this compound, detailing its core properties, established synthesis protocols, chemical reactivity, and diverse applications. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to serve as a practical resource for leveraging this versatile intermediate in complex synthetic endeavors.

Introduction: The Strategic Value of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including anti-inflammatory drugs, antidepressants, and anti-cancer agents.[2][3] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Fluorine's high electronegativity and small size can lead to profound changes in a molecule's electronic environment, pKa, and conformational preferences. Specifically, replacing a hydrogen atom with fluorine on an aromatic ring is a highly effective method to slow oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug candidate's pharmacokinetic profile.[2]

This compound emerges as a particularly valuable derivative. The 6-fluoro substitution pattern is instrumental in the development of various bioactive compounds, including selective serotonin reuptake inhibitors (SSRIs) and anti-cancer agents.[1] The methyl ester at the 2-position provides a versatile chemical handle for further elaboration into amides, acids, and other functional groups, making it an ideal starting point for library synthesis and lead optimization campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its successful application.[4] this compound is typically supplied as a solid with solubility in common organic solvents and limited solubility in water.[5]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | [6][7] |

| Molecular Weight | 193.17 g/mol | [6][7] |

| Appearance | White to yellow or light-yellow to off-white powder. | [6][7] |

| Purity | Typically ≥97% or ≥98% (HPLC) | [6] |

| Solubility | Generally insoluble in water, soluble in many common organic solvents. | [5] |

| Storage | Store in a cool, dry, well-ventilated area in a sealed container. | [6] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton (typically > 8.0 ppm), a sharp singlet for the methyl ester protons (~3.9 ppm), and a singlet for the C3-H proton. The fluorine at C6 will introduce complex splitting patterns (doublet of doublets, triplet of doublets) for the adjacent aromatic protons (C5-H and C7-H). A representative ¹H NMR spectrum for the parent acid is available.[8]

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the nine unique carbons of the indole core and the two carbons of the methyl carboxylate group. The carbon directly attached to the fluorine (C6) will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR Spectroscopy : A single resonance is expected in the aryl fluoride region of the spectrum.

-

Mass Spectrometry : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the compound's molecular weight.

Table 2: Representative Spectroscopic Data for the 6-Fluoroindole Scaffold

| Nucleus | Representative Chemical Shift (δ, ppm) & Coupling (J, Hz) | Notes |

| ¹H NMR | ~11.8 (br s, 1H, NH), ~7.7 (dd, J ≈ 8.8, 5.4 Hz, 1H, H5), ~7.2 (d, J ≈ 2.0 Hz, 1H, H3), ~7.1 (dd, J ≈ 9.8, 2.4 Hz, 1H, H7), ~6.9 (td, J ≈ 9.2, 2.4 Hz, 1H, H4) | Based on data for 6-fluoro-1H-indole-2-carboxylic acid and related structures.[8][9] The methyl ester signal (COOCH₃) would appear around 3.9 ppm. |

| ¹⁹F NMR | ~ -121 to -126 | Based on data for related 6-fluoroindole derivatives.[9] |

Synthesis and Manufacturing

The construction of the 6-fluoroindole core is most reliably achieved through classic named reactions, with the Fischer indole synthesis being a prominent and versatile method.[1][5]

Core Strategy: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[10] The process involves the initial formation of a phenylhydrazone, which then undergoes a thermally or acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[10][11]

For this compound, the key starting materials are 4-fluorophenylhydrazine and methyl pyruvate .

Sources

- 1. benchchem.com [benchchem.com]

- 2. daneshyari.com [daneshyari.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. caming.com [caming.com]

- 8. 6-Fluoroindole-2-carboxylic acid(3093-97-8) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

The Strategic Introduction of Fluorine to the Indole Scaffold: A Technical Guide to Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful and transformative strategy in modern drug discovery. This technical guide provides an in-depth exploration of the discovery and significance of fluorinated indoles, from their foundational synthetic methodologies to their profound impact on physicochemical properties and biological activity. We will delve into the causal relationships behind experimental choices in their synthesis and characterization, offering field-proven insights for researchers in the pharmaceutical sciences. This guide will serve as an authoritative resource, grounded in comprehensive references, to empower the rational design and application of this important class of molecules.

The Dawn of a New Era: The Rationale and Discovery of Fluorinated Indoles

The introduction of fluorine into organic molecules, a concept that gained significant traction in the mid-20th century, has revolutionized pharmaceutical development.[3][4] It is estimated that approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom.[5] This is no coincidence; the unique properties of fluorine allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[6][7][8]

The indole scaffold, with its rich chemical reactivity and biological relevance, presented a prime target for fluorination.[1] Early explorations into fluorinated indoles were driven by the desire to modulate the properties of known bioactive indole-containing compounds. The strategic replacement of a hydrogen atom with fluorine, a bioisostere, can induce a range of beneficial effects.[9][10]

Key Physicochemical Effects of Fluorination on the Indole Ring:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can significantly enhance a drug's half-life.[1]

-

Lipophilicity and Bioavailability: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability.[10][11]

-

Binding Affinity and Selectivity: The electronic perturbations caused by fluorine can alter the pKa of nearby functional groups, influencing hydrogen bonding interactions with target proteins. This can lead to enhanced binding affinity and improved selectivity for the desired biological target.[8]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule due to steric and electronic effects, potentially locking it into a more bioactive shape.[6][7]

The initial discoveries of bioactive fluorinated indoles were often serendipitous, arising from systematic structure-activity relationship (SAR) studies. However, as our understanding of fluorine's influence grew, the design of fluorinated indoles became a more rational and deliberate process.

Synthetic Strategies for Accessing Fluorinated Indoles: A Chemist's Toolkit

The synthesis of fluorinated indoles presents unique challenges due to the reactivity of both the indole nucleus and the fluorinating reagents. A variety of methods have been developed, ranging from classical approaches to modern catalytic transformations.

Classical Approaches: Building from Fluorinated Precursors

One of the most established strategies involves the construction of the indole ring from pre-fluorinated starting materials. The Fischer indole synthesis, a cornerstone of indole chemistry, can be adapted to utilize fluorinated phenylhydrazines.

Experimental Protocol: Fischer Indole Synthesis of 5-Fluoro-2-methyl-1H-indole

Objective: To synthesize 5-fluoro-2-methyl-1H-indole from 4-fluorophenylhydrazine hydrochloride and acetone.

Materials:

-

4-fluorophenylhydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-fluorophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol is stirred at room temperature for 1 hour to form the corresponding hydrazone.

-

The solvent is removed under reduced pressure.

-

The crude hydrazone is added portion-wise to pre-heated concentrated sulfuric acid at 100°C.

-

The reaction mixture is stirred at this temperature for 30 minutes.

-

After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The product is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-fluoro-2-methyl-1H-indole.

Modern Catalytic Methods: Direct C-H Fluorination

Recent advances in catalysis have enabled the direct fluorination of the pre-formed indole ring, offering a more atom-economical and efficient approach.[5] These methods often employ transition metal catalysts or organocatalysts in conjunction with electrophilic fluorinating reagents.

Key Electrophilic Fluorinating Reagents:

-

Selectfluor® (F-TEDA-BF4): A widely used, stable, and easy-to-handle electrophilic fluorinating agent.[12][13]

-

N-Fluorobenzenesulfonimide (NFSI): Another common and effective source of electrophilic fluorine.[13]

Workflow for Catalytic C-H Fluorination of Indoles

Caption: A generalized workflow for the catalytic C-H fluorination of indoles.

The Significance of Fluorinated Indoles in Drug Discovery and Beyond

The true significance of fluorinated indoles lies in their broad and impactful applications, particularly in the realm of medicinal chemistry.[1][5] The strategic placement of fluorine can transform a modestly active compound into a potent and selective therapeutic agent.

Case Studies: Fluorinated Indoles in Approved Drugs

A number of blockbuster drugs feature a fluorinated indole scaffold, a testament to the success of this strategy.[14]

| Drug Name | Therapeutic Area | Role of Fluorine |

| Fluvoxamine | Antidepressant (SSRI) | Enhances metabolic stability and modulates receptor binding. |

| Rucaparib | Anticancer (PARP inhibitor) | The fluorine atom at the indole ring enhances in vitro potency tenfold compared to the non-fluorinated analog.[15] |

| Tezacaftor | Cystic Fibrosis | A component of a combination therapy, the 6-fluoroindole moiety is crucial for its mechanism of action.[3] |

| Sunitinib | Anticancer (RTK inhibitor) | An oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumor.[16] |

| Flindokalner | Antihypertensive | A potassium channel opener.[16] |

Fluorinated Tryptophan Analogs: Probes for Biomolecular Structure and Function

Beyond their direct therapeutic applications, fluorinated indoles, particularly fluorinated tryptophan analogs, have become invaluable tools in biochemical and biophysical research.[17][18] Tryptophan is an intrinsic fluorescent probe in proteins, and the introduction of fluorine provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[18][19] This allows for the site-specific investigation of protein structure, dynamics, and interactions without significantly perturbing the native conformation.[18]

Signaling Pathway Visualization: Inhibition of a Target Kinase by a Fluorinated Indole

Caption: A simplified diagram illustrating the inhibition of a target kinase by a fluorinated indole-based drug.

Characterization of Fluorinated Indoles: A Spectroscopic Approach

The unambiguous characterization of synthesized fluorinated indoles is crucial for their application. A combination of spectroscopic techniques is employed to confirm the structure and purity of these compounds.

Key Spectroscopic Techniques and Their Utility

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. The coupling between protons and the nearby fluorine atom (J-coupling) can be observed, aiding in structure elucidation.[20]

-

¹³C NMR: Reveals the carbon skeleton. The carbon atom directly attached to fluorine exhibits a large one-bond C-F coupling constant.[20]

-

¹⁹F NMR: This is a highly sensitive and informative technique for fluorinated compounds. The chemical shift of the fluorine signal is highly dependent on its electronic environment, providing a unique fingerprint for each isomer.[20]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.[20]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The C-F bond stretching vibration can often be observed in the fingerprint region of the spectrum.[20]

Data Presentation: Representative NMR Data for a Fluorinated 2-Methylindole

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 5-Fluoro-2-methyl-1H-indole | 7.89 (s, 1H), 7.27–7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H)[20] | 157.9 (d, J = 233.5 Hz), 135.8, 131.8, 126.0 (d, J = 10.0 Hz), 110.6 (d, J = 9.6 Hz), 105.4 (d, J = 26.2 Hz), 100.8, 13.6[20] | -124.5[20] |

| 6-Fluoro-2-methyl-1H-indole | 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H), 2.34 (s, 3H)[20] | 159.5 (d, J = 236.4 Hz), 136.5, 135.9 (d, J = 12.2 Hz), 121.9, 120.3 (d, J = 9.8 Hz), 108.7 (d, J = 24.1 Hz), 96.0 (d, J = 26.2 Hz), 13.6[20] | -122.1[20] |

Data is presented as a reference and may vary depending on the specific experimental conditions.

Future Perspectives and Conclusion

The field of fluorinated indoles continues to evolve, with ongoing research focused on the development of more efficient and selective fluorination methods. The exploration of novel fluorinated indole scaffolds with unique substitution patterns holds immense promise for the discovery of next-generation therapeutics. Furthermore, the application of fluorinated indoles as chemical probes and in materials science is an expanding area of investigation.

References

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

-

Nosova, E. V., Lipunova, G. N., Charushina, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 139-158. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. ResearchGate. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

-

The Role of Trifluoromethyl Indoles in Modern Drug Discovery. sf-chem.com. [Link]

-

What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]

-

Fluorine-containing indoles: Synthesis and biological activity. Semantic Scholar. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Synthesis of fluorinated indoles as RNA analogues. PubMed. [Link]

-

Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.15 Å in... ResearchGate. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. SpringerLink. [Link]

-

Fluorine-containing Indoles: Synthesis and Biological Activity. AMiner. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. [Link]

-

Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]

-

Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PubMed Central. [Link]

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Publications. [Link]

-

A) Tryptophan and fluorinated tryptophan analogue structures used for... ResearchGate. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

-

Blockbuster drugs containing fluorinated indoles. ResearchGate. [Link]

-

Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides | Request PDF. ResearchGate. [Link]

-

Mechanism of Pd‐catalyzed C7‐trifluoroalkylation of indolines. ResearchGate. [Link]

-

Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). MDPI. [Link]

-

Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. Royal Society of Chemistry. [Link]

-

Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. PubMed. [Link]

-

Recent advances in spirocyclization of indole derivatives. Royal Society of Chemistry. [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iris.unipa.it [iris.unipa.it]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis of Methyl 6-fluoro-1H-indole-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Indole Scaffold

Methyl 6-fluoro-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the indole core, a privileged scaffold in numerous biologically active molecules, its structure serves as a versatile building block for the synthesis of complex pharmaceutical agents. The strategic incorporation of a fluorine atom at the 6-position of the indole ring is a deliberate design choice, leveraging the unique properties of fluorine to enhance molecular characteristics.

Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2] It can modulate acidity (pKa), improve metabolic stability by blocking potential sites of oxidation, and alter lipophilicity, which in turn affects membrane permeability and target binding affinity.[3][4] For instance, the introduction of fluorine is a well-established strategy for improving potency and pharmacokinetic profiles in drug candidates.[5]

This guide provides a comprehensive, in-depth analysis of the methodologies employed to elucidate and confirm the structure of this compound. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system of protocols for researchers engaged in the synthesis and characterization of novel chemical entities.

Part 1: Molecular Profile and Synthesis Strategy

A precise understanding of a molecule's foundational properties is paramount before embarking on a detailed structural analysis.

Physicochemical Properties

The key properties of this compound are summarized below. While this specific isomer is a niche research chemical, its properties can be inferred from closely related analogs like the 4-carboxylate isomer.[6][7]

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₀H₈FNO₂ | Based on its chemical structure.[7][8] |

| Molecular Weight | 193.18 g/mol | Calculated from the molecular formula.[7][8] |

| Appearance | White to light yellow solid/powder | Typical for indole derivatives of this type. |

| Purity | ≥97% | Standard purity for research-grade intermediates. |

| Storage | Sealed in dry, room temperature | Recommended for maintaining chemical integrity.[8] |

The Rationale of Fluorine Substitution

The fluorine atom at the C-6 position is not a passive spectator. Its presence is a key driver of the molecule's utility in drug design.

-

Metabolic Blocking: The C-H bond at the 6-position of an indole ring can be susceptible to metabolic oxidation. Replacing hydrogen with the much stronger C-F bond effectively blocks this metabolic pathway, potentially increasing the drug's half-life.[9]

-

Modulation of Electronics: Fluorine is a strongly electron-withdrawing group, which alters the electron density of the aromatic system. This can influence the pKa of the indole N-H proton and modulate the molecule's ability to participate in crucial binding interactions, such as hydrogen bonding or π-stacking, with a biological target.[1]

-

Enhanced Binding Affinity: The C-F bond can engage in favorable orthogonal multipolar interactions with protein backbones, contributing to enhanced binding affinity and potency.[4]

Synthetic Pathway Overview

The synthesis of substituted indoles can be achieved through various established name reactions.[10][11] A common and effective method for producing indole-2-carboxylates is the Reissert indole synthesis.[12] This process involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

The workflow below illustrates a generalized Reissert synthesis pathway adapted for this compound.

Caption: Generalized Reissert synthesis workflow for indole-2-carboxylates.

Part 2: A Multi-Technique Approach to Structural Elucidation

Confirming the identity and purity of a synthesized molecule is a non-negotiable step in chemical research and drug development. No single technique is sufficient; instead, a confluence of spectroscopic and spectrometric data provides an unassailable confirmation of the structure. This represents a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, multi-nuclear NMR experiments are essential not only for mapping the proton and carbon environments but also for definitively placing the fluorine atom and confirming the substitution pattern of the indole ring.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it ensures the exchangeable N-H proton is clearly visible.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. This provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[13]

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This will confirm the presence of fluorine and provide information about its chemical environment.

-

2D NMR Acquisition: Perform 2D experiments such as COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond C-H correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations.

The following table summarizes the expected NMR data, which collectively act as a structural fingerprint.

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | Assignment | Rationale |

| ¹H NMR | ~11.8 | Broad singlet | NH | Typical for indole N-H proton in DMSO-d₆. |

| ~7.8 | Doublet of doublets (dd) | H -4 | Coupled to H-5 and weakly to F-6. | |

| ~7.2 | Doublet (d) | H -3 | Appears as a singlet or narrow doublet due to small coupling to N-H. | |

| ~7.1 | Doublet of doublets (dd) | H -7 | Coupled to H-5 (meta) and F-6. | |

| ~7.0 | Triplet of doublets (td) | H -5 | Coupled to H-4, H-7, and F-6. | |

| ~3.9 | Singlet | OCH ₃ | Methyl ester protons with no adjacent protons. | |

| ¹³C NMR | ~162 | Singlet | C =O | Ester carbonyl carbon. |

| ~160 | Doublet (¹JCF ≈ 240 Hz) | C -6 | Carbon directly bonded to fluorine shows a large one-bond coupling. | |

| ~137 | Doublet (³JCF ≈ 10 Hz) | C -7a | Quaternary carbon coupled to fluorine. | |

| ~130 | Singlet | C -2 | Quaternary carbon of the ester. | |

| ~125 | Doublet (³JCF ≈ 10 Hz) | C -4 | Aromatic CH coupled to fluorine. | |

| ~122 | Doublet (⁴JCF ≈ 3 Hz) | C -3a | Quaternary carbon coupled to fluorine. | |

| ~113 | Doublet (²JCF ≈ 25 Hz) | C -5 | Aromatic CH coupled to fluorine. | |

| ~108 | Singlet | C -3 | Aromatic CH. | |

| ~100 | Doublet (²JCF ≈ 25 Hz) | C -7 | Aromatic CH coupled to fluorine. | |

| ~52 | Singlet | OC H₃ | Methyl ester carbon. | |

| ¹⁹F NMR | ~ -120 | Multiplet | F -6 | Coupled to H-5 and H-7. |

The integration of 2D NMR data provides the final, unambiguous proof of the structure.

Caption: Key 2D NMR correlations for structural confirmation.

Mass Spectrometry (MS)

Causality: Mass spectrometry is indispensable for determining the molecular weight of a compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). ESI is a soft ionization method that typically keeps the molecule intact, showing the molecular ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum, looking for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Molecular Ion Peak: For C₁₀H₈FNO₂, the calculated exact mass is 193.0539.

-

HRMS Result: The HRMS analysis should yield a mass that matches this calculated value to within a few parts per million (ppm), typically < 5 ppm. For example, an observed mass of 194.0617 for the [M+H]⁺ ion would strongly confirm the elemental formula.

-

Fragmentation Pattern: While ESI is soft, some fragmentation may occur. Expected fragments could include the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl ester group (-COOCH₃, 59 Da), providing further structural clues.

X-ray Crystallography

Causality: While NMR and MS can define the connectivity and formula of a molecule, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions.

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is collected and used to solve the crystal structure, yielding a 3D model of the molecule's arrangement in the crystal lattice.

The crystal structure would confirm the planarity of the indole ring system. Key insights would be gained from intermolecular interactions. Based on the structure of a related compound, 6-fluoro-1H-indole-3-carboxylic acid, one can expect strong intermolecular hydrogen bonds.[14] In the case of this compound, the indole N-H group would likely act as a hydrogen bond donor to the ester carbonyl oxygen of a neighboring molecule, forming dimers or chains in the crystal lattice.[14]

Part 3: Integrated Analysis and Significance

The power of this analytical workflow lies in the integration of orthogonal techniques.

Caption: Workflow for integrated structural validation.

The structural features confirmed through this rigorous analysis directly correlate with the molecule's utility in drug discovery. The fluorinated indole scaffold is present in a variety of therapeutic candidates. For example, indole-2-carboxamides have been explored as agents against Trypanosoma cruzi, the parasite that causes Chagas disease.[5][15] While that study focused on different substitutions, it highlights the potential of the core scaffold. Furthermore, the closely related 6-fluoro-1H-indole-4-carboxylate is a key intermediate in the synthesis of Rucaparib, a PARP inhibitor used in cancer therapy.[6][16] This underscores the value of this compound as a strategic building block for accessing novel and potent therapeutic agents.

Conclusion

The structural analysis of this compound is a systematic process that relies on the synergistic application of advanced spectroscopic and spectrometric techniques. Through the combined power of NMR, mass spectrometry, and potentially X-ray crystallography, a complete and unambiguous picture of the molecule's identity, connectivity, and composition is achieved. This rigorous characterization is the bedrock upon which further research and development rests, enabling medicinal chemists to confidently employ this valuable fluorinated building block in the design and synthesis of the next generation of innovative therapeutics.

References

-

PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

de Heuvel, D., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Autechem. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Retrieved from [Link]

-

Trofimov, A. A., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1622. Retrieved from [Link]

-

UCHEM. (n.d.). Factory supply Price Methyl 6-fluoro-1H-indole-4-carboxylate cas 1082040-43-4. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Library of Medicine. Retrieved from [Link]

-

Hebestreit, M.-L., et al. (2022). Rotationally resolved electronic spectroscopy of 6-methylindole. Journal of Molecular Spectroscopy, 384, 111581. Retrieved from [Link]

-

Kumar, R., et al. (2007). Synthesis of fluorinated indoles as RNA analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869-871. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S19 1 H NMR spectrum of methyl 6-fluoro-1H-indene-2-carboxylate (6j). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

-

Yang, Y., et al. (2013). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 15(20), 5218-5221. Retrieved from [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803. Retrieved from [Link]

-

Wang, Z., et al. (2018). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 23(11), 2963. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate. Wiley. Retrieved from [Link]

-

Wu, J., et al. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-2247. Retrieved from [Link]

-

Luo, L., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, 68(Pt 3), o764. Retrieved from [Link]

-

Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

-

All about Organic Chemistry. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Bell, M. R., & Oesterlin, R. (1962). THE SYNTHESIS OF MERCAPTOINDOLES. Canadian Journal of Chemistry, 40(12), 2379-2384. Retrieved from [Link]

-

ResearchGate. (2024). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Retrieved from [Link]

-

Journal of Medicinal Chemistry and Drug Design. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inhancetechnologies.com [inhancetechnologies.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. innospk.com [innospk.com]

- 7. caming.com [caming.com]

- 8. Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Indole synthesis [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. tetratek.com.tr [tetratek.com.tr]

- 14. 6-Fluoro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 6-Fluoro-1H-indole-4-carboxylic acid methyl ester | 1082040-43-4 [chemicalbook.com]

The Strategic Placement of Fluorine: A Guide to Modulating Indole Ring Stability and Reactivity

Foreword: Beyond a Simple Hydrogen Mimic

To the dedicated researcher in medicinal chemistry and drug development, the indole scaffold is a familiar and cherished motif, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its rich electronics and versatile reactivity have made it a cornerstone of molecular design. However, the strategic incorporation of fluorine, an element often deceptively considered a mere hydrogen isostere, unlocks a new dimension of control over the indole's physicochemical and pharmacological properties. This guide moves beyond simplistic descriptions, offering a deep dive into the nuanced and often profound consequences of fluorinating the indole ring. We will explore the fundamental electronic and conformational perturbations induced by fluorine and connect these to tangible outcomes in stability, reactivity, and ultimately, biological function. This document is structured not as a rigid manual, but as a guided exploration, empowering you to make informed decisions in the design and synthesis of next-generation indole-based therapeutics.

The Electronic Tug-of-War: How Fluorine Reshapes the Indole's Core

The introduction of a fluorine atom to the indole ring initiates a complex interplay of electronic effects that fundamentally alters its character. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring through the sigma bond framework.[2] This effect is most pronounced at the position of substitution and diminishes with distance. Concurrently, fluorine possesses lone pairs of electrons in p-orbitals that can participate in resonance, donating electron density back to the aromatic π-system (a +M effect).[3] The net electronic impact of fluorine on the indole ring is a delicate balance between these opposing forces.

Generally, the inductive effect of fluorine dominates, leading to an overall decrease in the electron density of the indole ring system. This has profound implications for both the stability and reactivity of the molecule. The reduced electron density at the pyrrolic nitrogen, for instance, leads to a decrease in its basicity, which can be a desirable trait for improving the pharmacokinetic profile of a drug candidate.[4][5]

To visualize this electronic perturbation, consider the following diagram illustrating the inductive withdrawal and mesomeric donation of a fluorine substituent on the indole ring.

Caption: Workflow illustrating how fluorination can block metabolic pathways.

Altered Reactivity: A Double-Edged Sword

The electronic changes induced by fluorine also have a significant impact on the chemical reactivity of the indole ring, particularly in electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position. [6][7]The introduction of an electron-withdrawing fluorine atom generally deactivates the indole ring towards electrophilic attack. [8]This deactivation is a direct consequence of the reduced electron density in the π-system.

However, the directing effect of the fluorine substituent must also be considered. While fluorine is deactivating, it is an ortho-, para-director in electrophilic aromatic substitution on a simple benzene ring. In the context of the indole ring, the interplay between the directing effects of the pyrrole nitrogen and the fluorine substituent can lead to complex regiochemical outcomes. For example, in the Vilsmeier-Haack formylation, the relative reactivities of different indole derivatives can be determined, providing insight into the electronic effects of substituents. [9]

Nucleophilic Aromatic Substitution

Conversely, the electron-withdrawing nature of fluorine can activate the indole ring towards nucleophilic aromatic substitution, a reaction that is generally difficult for the electron-rich indole nucleus. [10]By sufficiently lowering the electron density of the benzene portion of the indole, fluorine can facilitate the attack of nucleophiles, enabling the synthesis of otherwise inaccessible substituted indoles. [11]

Synthetic Strategies for Accessing Fluoroindoles

A variety of synthetic methods have been developed to introduce fluorine into the indole ring, ranging from classical named reactions to modern catalytic approaches. The choice of method often depends on the desired position of the fluorine atom and the overall substitution pattern of the target molecule.

Classical Approaches

-

Fischer Indole Synthesis: This venerable method can be adapted to produce fluoroindoles by starting with a fluorinated phenylhydrazine. While robust, this method can require harsh acidic conditions. [1]* Leimgruber-Batcho Indole Synthesis: A milder alternative to the Fischer synthesis, this two-step procedure is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions. The synthesis begins with a fluorinated o-nitrotoluene. [1]

Modern Methodologies

-

Palladium-Catalyzed Cross-Coupling and Cyclization: These powerful methods offer high efficiency and selectivity in the construction of the indole ring and can be readily adapted for the synthesis of fluoroindoles. [1]* Photoredox Catalysis: This emerging technique allows for the synthesis of fluoroindoles under mild conditions, often proceeding through radical intermediates. For example, 3-fluoroindoles can be synthesized from N-arylamines bearing a CF2I group via a ruthenium-catalyzed cyclization under blue light irradiation. [12]

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Fluoroindole

This protocol provides a representative example of a reliable method for the synthesis of a fluoroindole.

Step 1: Synthesis of (E)-1-(5-fluoro-2-nitrophenyl)-N,N-dimethylmethanamine

-

To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).

-

Heat the mixture to 100-110 °C and stir for 3-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 5-Fluoroindole

-

Suspend the crude enamine from the previous step in a suitable solvent such as ethanol or toluene.

-

Add a palladium on carbon catalyst (10% Pd/C, 2-5 mol%).

-

Pressurize the reactor with hydrogen gas (50-100 psi) or add a hydrogen source like hydrazine hydrate (5 equivalents).

-

Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture and carefully filter the catalyst under an inert atmosphere.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoroindole, which can be purified by column chromatography or recrystallization. [1]

Applications in Drug Discovery and Chemical Biology

The unique properties imparted by fluorine make fluoroindoles and their derivatives, such as fluorotryptophan, invaluable tools in drug discovery and chemical biology.

Fluorinated Indoles in Medicinal Chemistry

The enhanced metabolic stability and modulated pKa of fluoroindoles have led to their incorporation into a wide range of drug candidates, including antivirals, anticancer agents, and central nervous system drugs. [8]For example, the introduction of fluorine can improve the oral bioavailability and pharmacokinetic profile of 5-HT1D receptor ligands. [4]

Fluorotryptophan as a Biophysical Probe

The non-canonical amino acid fluorotryptophan has emerged as a powerful probe for studying protein structure and dynamics using 19F NMR spectroscopy. [13][14]The 19F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity. By biosynthetically incorporating fluorotryptophan into a protein, researchers can gain site-specific information about the local environment and conformational changes of the protein. [13]The photophysical properties of fluorotryptophan also differ from those of natural tryptophan, making it a useful fluorescent probe. [15]

Conclusion: A Call for Strategic Fluorination

The strategic incorporation of fluorine into the indole ring is a powerful and versatile tool for modulating its stability, reactivity, and ultimately, its biological activity. By understanding the fundamental electronic and conformational effects of fluorine, researchers can make rational design choices to optimize the properties of indole-based molecules for a wide range of applications, from drug discovery to materials science. The continued development of novel synthetic methodologies for the precise and efficient introduction of fluorine will undoubtedly further expand the utility of this remarkable element in the realm of indole chemistry.

References

-

Ghosh, A., Mondal, S., & Basu, S. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. The Journal of Physical Chemistry B, 125(23), 6214–6221. [Link]

-

Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(2), 745–753. [Link]

-

Krempl, C., & Sprangers, R. (2022). Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. Journal of Biomolecular NMR, 76(8-9), 359–370. [Link]

-

Gribble, G. W. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Accounts of Chemical Research, 43(11), 1486–1497. [Link]

-

Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634–646. [Link]

-

Goldberg, F. W., & Britton, R. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

-

Hagan, J. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]

-

Pfefferkorn, C. M., & Lee, J. C. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology, 988, 121–134. [Link]

-

PubChem. (n.d.). 5-Fluorotryptophan. Retrieved from [Link]

-

Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 143-163. [Link]

-

Bozilović, J., & Engels, J. W. (2007). Synthesis of fluorinated indoles as RNA analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869–871. [Link]

-

Metabolism of 5-fluorooxindole by Human Liver Cytochrome P450 Enzymes. (n.d.). Liberty University. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorotryptophan. Retrieved from [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2020). figshare. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (2023). Organic Letters. [Link]

-

Koppel, I. A., et al. (2001). Acidity of some weak NH acids in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (9), 1671–1675. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(21), 8232-8238. [Link]

-

Arhangelskis, M., et al. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 21(12), 1667. [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Dudle, J. H., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34563–34572. [Link]

-

Nucleophilic Aromatic Substitution. (2019, July 12). Professor Dave Explains. [Video]. YouTube. [Link]

-

Pretze, M., et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 10(4), 85. [Link]

-

Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. (2023). ChemRxiv. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Angewandte Chemie (International ed. in English), 59(21), 8232–8238. [Link]

-

Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). The Doyle Group. Retrieved from [Link]

-

Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene? (2017, May 11). Quora. Retrieved from [Link]

-

L-452: Indole (benzene fused pyrrole): Resonance energy Reaction Mechanism, Selectivity & one MCQ. (2020, September 13). All 'Bout Chemistry. [Video]. YouTube. [Link]

-

Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Computation, 9(8), 85. [Link]

-

Nucleophilic Fluorination. (2023). The Doyle Group. Retrieved from [Link]

-

Napolitano, H. B., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(3), 86. [Link]

-

Fluorinated Aromatic Compounds. (2012). Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. [Link]

-

Electrophilic Aromatic Substitution of a BN Indole. (2012). Organic Letters, 14(17), 4470–4473. [Link]

-

Hodson, H. F., et al. (1994). Electrophilic fluorination in the synthesis of new fluoroindoles. Journal of Fluorine Chemistry, 66(2), 147-151. [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. (2002). Journal of the Chemical Society, Perkin Transactions 2, (10), 1708-1714. [Link]

-

Reactivity of indoles in electrophilic substitution. (1970). Journal of the Chemical Society D: Chemical Communications, (10), 627. [Link]

-

Understanding the electrophilic aromatic substitution of indole. (2013, March 3). Henry Rzepa's Blog. Retrieved from [Link]

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. Retrieved from [Link]

-

Indole. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Reactivity of indoles in electrophilic substitution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-Fluoroindoles via Photoredox Catalysis [organic-chemistry.org]

- 13. Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing the Power of Duality: A Guide to the Electronic Effects of Fluorine in Indole Systems for Drug Discovery

An In-Depth Technical Guide:

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—small steric footprint, high electronegativity, and the ability to form strong carbon-fluorine bonds—offer a powerful toolkit for modulating a compound's physicochemical and pharmacokinetic profile.[1] The indole scaffold, a privileged structure in numerous approved drugs and clinical candidates, presents a particularly rich canvas for fluorination strategies.[2][3] This guide provides an in-depth analysis of the nuanced electronic effects of fluorine substitution on the indole system. We will dissect the interplay between inductive and resonance effects, explore the consequences of positional isomerism, and connect these fundamental principles to critical drug development parameters such as acidity (pKa), metabolic stability, and lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a rational design strategy.

The Dichotomy of Fluorine's Electronic Influence

To understand fluorine's impact on the indole ring, one must first appreciate its dual electronic nature. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework.[4][5] This effect polarizes the C-F bond, drawing electron density away from the attached carbon and, by extension, the rest of the molecule.

Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density into an adjacent π-system—a phenomenon known as the electron-donating resonance (or mesomeric) effect (+R) .[6][7] However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this +R effect is significantly weaker than its formidable -I effect. The net electronic impact of a fluorine substituent is therefore a delicate balance between these opposing forces, heavily influenced by its position on the indole ring.

Caption: Duality of fluorine's electronic influence on an aromatic system.

Positional Effects: How Fluorine's Location Dictates Indole's Character

The position of fluorine on the indole ring is critical in determining its net electronic effect. The inductive effect attenuates with distance, while the resonance effect is primarily felt at the ortho and para positions relative to the point of attachment.

-

Benzene Ring Substitution (C4, C5, C6, C7):

-

C4-Fluoroindole: Substitution at the C4 position places the fluorine atom in close proximity to the pyrrole nitrogen. This leads to a pronounced inductive withdrawal, significantly impacting the electron density of the entire heterocyclic system. Studies have suggested that the 4-position is particularly sensitive to electronic modulation, leading to substantial shifts in spectroscopic properties.[8]

-

C5- and C7-Fluoroindoles: At these positions, both -I and +R effects are at play. The strong inductive withdrawal generally dominates, leading to an overall deactivation of the ring towards electrophilic substitution.

-

C6-Fluoroindole: Similar to the C5 and C7 positions, the C6-fluoro substituent deactivates the ring through a dominant inductive effect. This deactivation can, however, be beneficial in blocking unwanted metabolic oxidation at this site.[9]

-

-

Pyrrole Ring Substitution (C2, C3):

-

C2-Fluoroindole: Direct substitution on the electron-rich pyrrole ring is less common but synthetically achievable.[2] The electronic impact is significant, directly modulating the π-electron system and reactivity of the heterocyclic core.

-

C3-Fluoroindole: The C3 position is the most nucleophilic site of the indole ring. Placing an electron-withdrawing fluorine atom here dramatically alters the indole's characteristic reactivity.

-

Quantifying the Impact: pKa Modulation

One of the most predictable and powerful applications of fluorination in drug design is the modulation of a molecule's acid-base properties (pKa).[10] For indole derivatives, this primarily concerns the basicity of appended amine groups and the acidity of the indole N-H proton.

The strong -I effect of fluorine withdraws electron density, destabilizing the protonated form of a nearby base (e.g., a piperidine or piperazine nitrogen) and thereby lowering its pKa (making it less basic).[1][11] This reduction in basicity can have profound, beneficial effects on a drug's pharmacokinetic profile, particularly oral absorption, by increasing the fraction of the neutral, membrane-permeable species at physiological pH.[12][13]

Table 1: Effect of Fluorination on the pKa of Indole-Based Ligands

| Compound Series | Parent Compound pKa | Fluorinated Analog pKa | ΔpKa | Reference |

|---|---|---|---|---|

| 3-(3-(Piperidin-1-yl)propyl)indoles | ~9.5 | ~8.7 (with F on propyl linker) | -0.8 | [12][13] |

| 3-(3-(Piperazin-1-yl)propyl)indoles | ~8.5 | ~7.5 (with F on propyl linker) | -1.0 | [12][13] |

| PDE9 Inhibitors | 7.91 (pyrrolidine N) | 6.85 (with F on pyrrolidine) | -1.06 |[11] |

This pKa-lowering effect is a direct and quantifiable consequence of fluorine's electronic properties, providing a rational strategy to overcome pharmacokinetic hurdles associated with high basicity.

Enhancing Metabolic Stability: Blocking the "Soft Spots"

Metabolic instability is a primary cause of drug candidate failure. The cytochrome P450 (CYP450) family of enzymes frequently mediates the oxidative metabolism of C-H bonds.[14] Replacing a metabolically labile hydrogen atom with fluorine can effectively "shield" that position from enzymatic attack. This is due to the high bond dissociation energy of the C-F bond (~109 kcal/mol) compared to a typical C-H bond (~98 kcal/mol), making it significantly more resistant to homolytic cleavage.[9][14]

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |

|---|---|---|---|---|---|---|

| Indole-based Agonist | Parent Compound | Non-fluorinated | 15 | 92.4 | Human Liver Microsomes | [15] |

| Indole-based Agonist | 6-Fluoro Analog | Fluorinated at C6 | >120 | <11.6 | Human Liver Microsomes |[15] |

Note: A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

The data clearly demonstrates that the strategic placement of a single fluorine atom can dramatically decrease the rate of metabolism, leading to a longer drug half-life and improved bioavailability.[15]

Caption: Workflow for Spectrophotometric pKa Determination.

Protocol: In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which contain a high concentration of CYP450 enzymes, to predict the rate of phase I metabolism. [15] Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a fluorinated indole.

Methodology:

-

Reagent Preparation:

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) as the cofactor solution.

-

Prepare a 1 mM stock solution of the test compound in acetonitrile or DMSO.

-

-

Incubation:

-

In a 96-well plate, dilute the microsomes in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Quench the reaction immediately by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate intrinsic clearance (CLint) using the equation: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein. [15]

-

Conclusion

The electronic effects of fluorine in indole systems are a powerful example of rational drug design. By understanding the fundamental dichotomy of fluorine's strong inductive withdrawal and weak resonance donation, medicinal chemists can precisely tune the properties of indole-based drug candidates. Positional fluorination provides a reliable method to modulate pKa to enhance oral absorption, block sites of metabolism to increase half-life, and alter electron distribution to improve target binding. The experimental protocols provided herein offer a framework for validating these design strategies, ensuring that the journey from lead compound to clinical candidate is grounded in robust scientific principles.

References

-

Douma, T., et al. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-7. [Link]

-

Pradere, U., et al. (2007). Synthesis of fluorinated indoles as RNA analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869-71. [Link]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]

-

Various Authors. (2021). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-104. [Link]

-

ResearchGate. (n.d.). Selected examples of fluorine-containing indole derivatives. [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

-

Al-Blewi, F. F., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985-991. [Link]

-

Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. [Link]

-

ResearchGate. (n.d.). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. [Link]

-

figshare. (2021). On the Metabolic Stability of Fluorinated Small Molecules. [Link]

-

ResearchGate. (n.d.). Electrosynthesis of fluorinated indole derivatives. [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

YouTube. (2021). Order of Acidity and PKa in heterocyclic compounds. [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]

-

Stepan, A. F., et al. (2012). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]

-

Wang, J., et al. (2019). The Dark Side of Fluorine. PMC - NIH. [Link]

-

Khan Academy. (n.d.). Resonance vs Inductive Effects. [Link]

-

ResearchGate. (n.d.). Hammett correlations corresponding to fluorination. [Link]

-

MDPI. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

-

Forni, A., et al. (2016). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central. [Link]

-

ChemRxiv. (2020). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. [Link]

-

YouTube. (2018). Inductive Effect Vs Resonance. [Link]

-

Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

-

Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. [Link]

-

The Royal Society. (1969). The effect of fluorine on the electronic spectra and ionization potentials of molecules. [Link]

-

Chan, K. C., et al. (2015). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC - NIH. [Link]

-

Organic Letters. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]

-

CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. [Link]

-

Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. [Link]

-

ResearchGate. (n.d.). Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives. [Link]

-

ChemRxiv. (2022). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. benchchem.com [benchchem.com]

The Strategic Deployment of Methyl 6-Fluoro-1H-indole-2-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the 6-fluoroindole core has emerged as a "privileged" motif, conferring advantageous physicochemical and pharmacokinetic properties upon bioactive molecules. This technical guide provides an in-depth exploration of methyl 6-fluoro-1H-indole-2-carboxylate , a versatile and increasingly pivotal building block for the synthesis of novel therapeutics. We will dissect the synthetic rationale, explore the nuanced reactivity of its functional handles, and present field-proven protocols for its elaboration. Through case studies and mechanistic insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful scaffold in their discovery programs.

Introduction: The Fluorine Advantage in the Indole Scaffold

The indole ring is a ubiquitous feature in a vast array of natural products and pharmaceuticals. However, the parent scaffold is often susceptible to metabolic oxidation, particularly at the electron-rich positions of the pyrrole and benzene rings. The introduction of a fluorine atom, particularly at the C6 position, offers a sophisticated solution to this challenge and imparts a range of other beneficial properties.

The strategic placement of fluorine is a well-established strategy to enhance key drug-like properties[1][2][3]:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy >109 kcal/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[4][5] Placing a fluorine at C6 effectively blocks a potential site of aromatic hydroxylation, a common metabolic pathway for indoles, thereby increasing the compound's half-life and bioavailability.[4]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence significantly alters the electronic distribution of the indole ring.[2] This can:

-

Lower the pKa of the indole N-H, influencing its hydrogen bonding capabilities and ionization state at physiological pH.

-